- Pyrazole derivatives as inhibitor compounds, compositions, and use, World Intellectual Property Organization, , ,

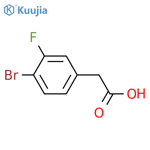

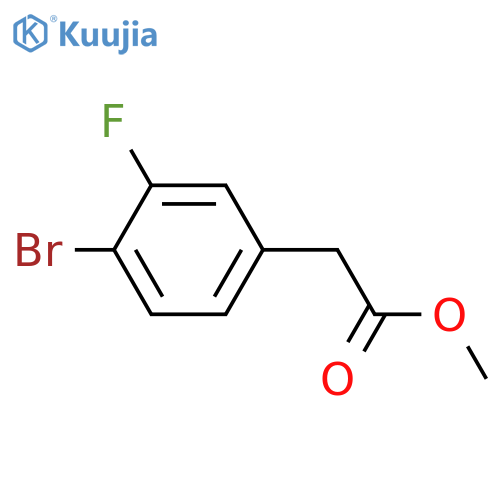

Cas no 942282-41-9 (Methyl 2-(4-bromo-3-fluorophenyl)acetate)

942282-41-9 structure

Nombre del producto:Methyl 2-(4-bromo-3-fluorophenyl)acetate

Número CAS:942282-41-9

MF:C9H8BrFO2

Megavatios:247.061025619507

MDL:MFCD22418249

CID:2093248

PubChem ID:71265948

Methyl 2-(4-bromo-3-fluorophenyl)acetate Propiedades químicas y físicas

Nombre e identificación

-

- Methyl 2-(4-bromo-3-fluorophenyl)acetate

- Methyl (4-bromo-3-fluorophenyl)acetate

- Methyl 4-bromo-3-fluorobenzeneacetate (ACI)

- (4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester

- DTXSID401285712

- CS-0061878

- DB-319747

- GJSFSDMLTLWFQN-UHFFFAOYSA-N

- methyl2-(4-bromo-3-fluorophenyl)acetate

- TS-03396

- SB40114

- SCHEMBL14710854

- EN300-206404

- AKOS025287085

- SY274624

- Methyl 4-Bromo-3-fluorophenylacetate

- MFCD22418249

- Methyl 4-bromo-3-fluorobenzeneacetate

- 942282-41-9

-

- MDL: MFCD22418249

- Renchi: 1S/C9H8BrFO2/c1-13-9(12)5-6-2-3-7(10)8(11)4-6/h2-4H,5H2,1H3

- Clave inchi: GJSFSDMLTLWFQN-UHFFFAOYSA-N

- Sonrisas: O=C(CC1C=C(F)C(Br)=CC=1)OC

Atributos calculados

- Calidad precisa: 245.96917g/mol

- Masa isotópica única: 245.96917g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 13

- Cuenta de enlace giratorio: 3

- Complejidad: 187

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 2.5

- Superficie del Polo topológico: 26.3Ų

Methyl 2-(4-bromo-3-fluorophenyl)acetate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-206404-2.5g |

methyl 2-(4-bromo-3-fluorophenyl)acetate |

942282-41-9 | 95% | 2.5g |

$224.0 | 2023-11-13 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 05R0843-1g |

(4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester |

942282-41-9 | 96% | 1g |

¥3060.38 | 2025-01-22 | |

| Enamine | EN300-206404-0.25g |

methyl 2-(4-bromo-3-fluorophenyl)acetate |

942282-41-9 | 95% | 0.25g |

$62.0 | 2023-11-13 | |

| Alichem | A019112037-5g |

Methyl 2-(4-bromo-3-fluorophenyl)acetate |

942282-41-9 | 95% | 5g |

$1376.96 | 2023-08-31 | |

| ChemScence | CS-0061878-100mg |

Methyl 2-(4-bromo-3-fluorophenyl)acetate |

942282-41-9 | 99.57% | 100mg |

$72.0 | 2022-04-26 | |

| ChemScence | CS-0061878-250mg |

Methyl 2-(4-bromo-3-fluorophenyl)acetate |

942282-41-9 | 99.57% | 250mg |

$120.0 | 2022-04-26 | |

| eNovation Chemicals LLC | Y1128178-5g |

(4-Bromo-3-fluoro-phenyl)-acetic acid methyl ester |

942282-41-9 | 95% | 5g |

$1095 | 2024-07-28 | |

| Aaron | AR00IIOO-25g |

Methyl (4-bromo-3-fluorophenyl)acetate |

942282-41-9 | 98% | 25g |

$519.00 | 2025-02-28 | |

| 1PlusChem | 1P00IIGC-250mg |

Methyl (4-bromo-3-fluorophenyl)acetate |

942282-41-9 | 98% | 250mg |

$10.00 | 2025-03-01 | |

| Aaron | AR00IIOO-250mg |

Methyl (4-bromo-3-fluorophenyl)acetate |

942282-41-9 | 98% | 250mg |

$11.00 | 2025-02-28 |

Methyl 2-(4-bromo-3-fluorophenyl)acetate Métodos de producción

Synthetic Routes 1

Condiciones de reacción

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 5 min, rt; overnight, 55 °C

Referencia

Synthetic Routes 2

Condiciones de reacción

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 3 h, rt

Referencia

- Preparation of biaryl urea derivatives useful as RORγt inhibitors, China, , ,

Synthetic Routes 3

Condiciones de reacción

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 30 min, 0 °C; 16 h, rt

Referencia

- Preparation of sulfonylurea compound and compositions for treating conditions associated with NLRP activity, World Intellectual Property Organization, , ,

Synthetic Routes 4

Condiciones de reacción

Referencia

- Preparation of novel biphenyl compounds or salts thereof as lysine specific demethylase 1 (LSD1) inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 5

Condiciones de reacción

Referencia

- Process fro preparation of pyridine derivative and use thereof, World Intellectual Property Organization, , ,

Synthetic Routes 6

Condiciones de reacción

Referencia

- Method for predicting therapeutic effect of LSD1 inhibitor based on expression of INSM1, and method for cancer treatment, World Intellectual Property Organization, , ,

Synthetic Routes 7

Condiciones de reacción

Referencia

- Antitumor effect potentiator comprising biphenyl compound having LSD1-inhibiting activity for combination therapy, World Intellectual Property Organization, , ,

Synthetic Routes 8

Condiciones de reacción

1.1 Reagents: Thionyl chloride Solvents: Methanol ; rt; 6 h, 50 °C

Referencia

- Heterocyclic compounds as GLP-1 agonists and their preparation, World Intellectual Property Organization, , ,

Synthetic Routes 9

Condiciones de reacción

1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ; 0 °C; overnight, 60 °C

Referencia

- Preparation of oxabispidines for the treatment of cardiac arrhythmias, World Intellectual Property Organization, , ,

Synthetic Routes 10

Condiciones de reacción

Referencia

- Preparation of biaryl urea derivatives useful as RORγt inhibitors, China, , ,

Synthetic Routes 11

Condiciones de reacción

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 3 h, 60 °C

Referencia

- Preparation of pyridine derivatives as rearranged during transfection (RET) kinase inhibitors, World Intellectual Property Organization, , ,

Synthetic Routes 12

Condiciones de reacción

1.1 Reagents: Hydrochloric acid Solvents: Methanol ; 3 h, 80 °C

Referencia

- Preparation of N-heterocyclylcarbamates as lysophosphatidic acid (LPA) receptor antagonists, World Intellectual Property Organization, , ,

Synthetic Routes 13

Condiciones de reacción

1.1 Reagents: Sulfuric acid Solvents: Methanol , Water ; overnight, reflux; cooled

1.2 Reagents: Water

1.2 Reagents: Water

Referencia

- Preparation of imidazole derivatives as bombesin receptor subtype-3 modulators, World Intellectual Property Organization, , ,

Synthetic Routes 14

Condiciones de reacción

1.1 Reagents: Thionyl chloride Solvents: Methanol ; 0 °C; 4 h, 50 °C; 50 °C → rt

1.2 Reagents: Water ; cooled

1.2 Reagents: Water ; cooled

Referencia

- Preparation of oxazole derivatives as hormone receptor modulators for treating metabolic conditions and disorders, World Intellectual Property Organization, , ,

Synthetic Routes 15

Condiciones de reacción

1.1 Reagents: Thionyl chloride Solvents: Methanol , Dimethylformamide ; 0 °C; 1 h, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, rt

1.2 Reagents: Sodium bicarbonate Solvents: Water ; pH 8, rt

Referencia

- Phenyl acetamide based IL-17A modulators and uses thereof, World Intellectual Property Organization, , ,

Methyl 2-(4-bromo-3-fluorophenyl)acetate Raw materials

Methyl 2-(4-bromo-3-fluorophenyl)acetate Preparation Products

Methyl 2-(4-bromo-3-fluorophenyl)acetate Literatura relevante

-

Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501

-

Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229

942282-41-9 (Methyl 2-(4-bromo-3-fluorophenyl)acetate) Productos relacionados

- 514795-80-3((2E)-N-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenyl]-3-(4-fluorophenyl)prop-2-enamide)

- 2228350-97-6(4-1-(2,3-dihydro-1-benzofuran-5-yl)ethylpiperidine)

- 55361-49-4(1-ethylpyrazol-3-amine)

- 1965304-96-4(1,3-Bis ((3-(2-tolyl)-1,2,4-oxadiazol)-5-yl)benzene)

- 41068-24-0(5H-Benzocycloheptene-2-carboxylic acid, 6,7,8,9-tetrahydro-)

- 143700-04-3(1-Pyrrolidinecarboxylic acid, 3-azido-, 1,1-dimethylethyl ester, (R)-)

- 1805145-99-6(5-Aminomethyl-4-cyano-2-(trifluoromethylthio)benzoic acid)

- 2228600-81-3(5-(prop-1-en-2-yl)-1H-imidazol-2-amine)

- 4885-02-3(1,1-Dichlorodimethyl ether)

- 18233-36-8(2-phenoxy-N-{[(prop-2-en-1-yl)carbamothioyl]amino}acetamide)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:942282-41-9)Methyl 2-(4-bromo-3-fluorophenyl)acetate

Pureza:99%

Cantidad:25g

Precio ($):566.0